molecular formula C10H11N3O4S B028829 Sulfamethoxazole hydroxylamine CAS No. 114438-33-4

Sulfamethoxazole hydroxylamine

Cat. No.: B028829
CAS No.: 114438-33-4
M. Wt: 269.28 g/mol
InChI Key: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
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Description

Sulfamethoxazole hydroxylamine is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the presence of a hydroxylamine group attached to the aromatic ring of sulfamethoxazole. It is primarily studied for its role as a metabolite of sulfamethoxazole and its implications in various biochemical and pharmacological processes.

Mechanism of Action

Target of Action

Sulfamethoxazole hydroxylamine primarily targets bacterial dihydropteroate synthase , an enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .

Mode of Action

This compound, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthase . This binding inhibits the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . By preventing the formation of dihydropteroic acid, it inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it blocks the synthesis of folate, leading to bacterial cell death . This interference with folic acid synthesis disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to five metabolites, including this compound . The plasma half-life of elimination for the parent drug and its metabolites varies between 9.7 and 15 hours . The protein binding of sulfamethoxazole increases when the compound is acetylated and decreases when it is oxidized at the 5-position .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and division . By blocking the synthesis of folic acid, an essential component for the biosynthesis of nucleic acids and proteins, it prevents bacteria from growing and dividing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, microbial degradation of sulfamethoxazole has been observed in the environment, which can affect its action, efficacy, and stability . Furthermore, the competition for space under microbial consortia causing cell–cell contact inhibition can change the cellular behaviors .

Biochemical Analysis

Biochemical Properties

Sulfamethoxazole Hydroxylamine interacts with several enzymes and proteins. For instance, NADH cytochrome b5 reductase is involved in catalyzing the reduction of this compound to the parent drug Sulfamethoxazole . The NADH-dependent hydroxylation of Sulfamethoxazole resulted in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine during Sulfamethoxazole bioremoval .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The membrane bioreactor system (MBRS) was applied to improve Sulfamethoxazole elimination through exchanging the cell-free broths (CFB) .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The intracellular NADH/NAD+ ratios of A. faecalis under MBRS were increased, suggesting that the enhancement in the bioremoval efficiencies of Sulfamethoxazole under MBRS by A. faecalis is likely related to the increases in the NADH/NAD+ ratio .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The removal efficiency of Sulfamethoxazole was increased by more than 24% whether under the pure culture of A. faecalis or under the co-culture of A. faecalis and P. denitrificans with MBRS .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamethoxazole hydroxylamine typically involves the hydroxylation of sulfamethoxazole. One common method includes the reaction of sulfamethoxazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

    Reduction: The compound can be reduced back to sulfamethoxazole under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxylamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Oxidative metabolites such as nitroso derivatives.

    Reduction: Sulfamethoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfamethoxazole hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in microbial metabolism and its effects on microbial communities.

    Medicine: Research focuses on its potential as a biomarker for sulfamethoxazole exposure and its role in drug metabolism.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Sulfamethoxazole: The parent compound, widely used as an antibiotic.

    Sulfamethizole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness: Sulfamethoxazole hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential as a metabolite, making it a valuable compound for studying drug metabolism and microbial interactions.

Properties

IUPAC Name

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150731
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114438-33-4
Record name Sulfamethoxazole hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114438-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114438-33-4
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Record name SULFAMETHOXAZOLE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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